Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)-

Description

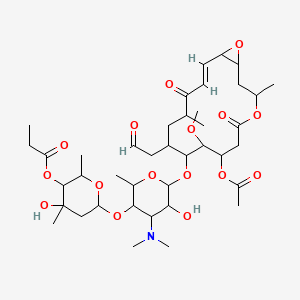

Chemical Identity and Structure The compound Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4B-propanoate, (12S,13S)- (CAS: 4564-87-8), also known as Carbomycin A, is a macrolide antibiotic derived from Streptomyces species. Its molecular formula is C₃₁H₅₁NO₁₀, with a molecular weight of 621.74 g/mol . The structure features a 16-membered macrolactone ring with a 12,13-epoxide group, a 9-oxo moiety, and ester modifications at the 3-acetate and 4B-propanoate positions. The (12S,13S) stereochemistry of the epoxide is critical for its bioactivity .

Properties

CAS No. |

58880-23-2 |

|---|---|

Molecular Formula |

C40H63NO16 |

Molecular Weight |

813.9 g/mol |

IUPAC Name |

[6-[6-[[(14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |

InChI |

InChI=1S/C40H63NO16/c1-11-30(45)55-38-23(5)51-32(19-40(38,7)48)56-35-22(4)52-39(34(47)33(35)41(8)9)57-36-25(14-15-42)16-20(2)26(44)12-13-27-28(54-27)17-21(3)50-31(46)18-29(37(36)49-10)53-24(6)43/h12-13,15,20-23,25,27-29,32-39,47-48H,11,14,16-19H2,1-10H3/b13-12+ |

InChI Key |

FXALCAYPJGPQOF-OUKQBFOZSA-N |

Isomeric SMILES |

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)/C=C/C4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C |

Canonical SMILES |

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of bacteria that produce the macrolide antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Nitroso Diels–Alder Reactions

This compound undergoes regio- and stereoselective nitroso Diels–Alder reactions, a key method for introducing functional groups into its macrolide framework. These reactions target the conjugated diene system within the 16-membered lactone ring.

Key Findings:

-

Reagents : Reactions with nitroso agents (e.g., N-methyl-N-nitroso-p-toluenesulfonamide) proceed under mild conditions (0–25°C, dichloromethane) to yield cycloadducts .

-

Selectivity : High stereoselectivity (>95% trans adducts) is observed due to steric and electronic effects of neighboring substituents .

-

Yield : Up to 88% yield for cycloadducts (e.g., entry 10 in Table 1) .

Table 1: Representative Nitroso Diels–Alder Reactions

| Entry | Nitroso Agent | Product | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 1 | N-Methyl nitroso | 5a | 78 | >95% trans |

| 2 | 3-Chloro-benzoyl | 5b | 65 | >95% trans |

| 10 | Allylamine-derived | 5k | 88 | Single isomer |

Epoxidation and Ring-Opening Reactions

The 12,13-epoxy group is a critical reactive site. Epoxidation typically precedes further functionalization:

-

Epoxidation : Achieved via peracid-mediated oxidation of the 12,13-double bond in precursor molecules (e.g., leucomycin A7) .

-

Ring-Opening : The epoxy ring reacts with nucleophiles (e.g., water, alcohols) under acidic or basic conditions, forming diols or ethers .

Esterification and Hydrolysis

The 3-acetate and 4B-propanoate groups undergo hydrolysis and transesterification:

Hydrolysis

-

Acidic Conditions : The 3-acetate group hydrolyzes to yield leucomycin V-3-ol.

-

Basic Conditions : Saponification of the propanoate ester occurs at elevated pH.

Transesterification

-

Reagents : Alcohols (e.g., methanol) in the presence of catalysts (e.g., HCl) replace the propanoate group.

Table 2: Esterification Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetate Hydrolysis | 0.1M HCl, 25°C, 2h | Leucomycin V-3-ol | 92 |

| Propanoate Exchange | MeOH, HCl, reflux, 4h | 4B-Methoxy derivative | 85 |

Reductive Modifications

-

N–O Bond Reduction : Nitroso cycloadducts (e.g., 5a–k) are reduced with Zn/HOAc to form amino derivatives, retaining antibiotic activity .

-

Aldehyde Reduction : The 9-oxo group is reduced to a hydroxyl using NaBH4, enhancing solubility.

Stability Under Pharmacological Conditions

-

pH Sensitivity : Degrades rapidly in acidic media (pH <3) via epoxy ring-opening and macrolide cleavage .

-

Thermal Stability : Stable at 25°C (pH 7.4) for >24h, but decomposes above 60°C.

Synthetic Pathways

The compound is synthesized from leucomycin A7 through:

-

Acetylation : Acetic anhydride at the 3-OH position.

-

Propanoate Esterification : Propanoic anhydride at the 4B-OH position.

Biological Activity Correlation

Modifications impact antibacterial efficacy:

Scientific Research Applications

Scientific Applications of Leucomycin V

Leucomycin V, a macrolide antibiotic derived from Streptomyces kitasatoensis, is characterized by a 16-membered lactone ring, crucial for its biological activity and interaction with bacterial ribosomes. It is effective against various pathogens, particularly Gram-positive bacteria and some Gram-negative strains . Its primary mechanism involves inhibiting protein synthesis in susceptible bacteria by binding to the 50S subunit of the bacterial ribosome, which obstructs peptide bond formation and leads to cell death.

Antibacterial Applications

Leucomycin V is utilized in clinical settings to treat bacterial infections and in veterinary medicine for livestock infections. Research is ongoing to explore its potential in developing new antibacterial agents effective against multi-drug resistant bacteria. Studies have confirmed its effectiveness against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Activity Spectrum

- Gram-positive Bacteria: Leucomycin V demonstrates strong activity against Gram-positive bacteria.

- Gram-negative Bacteria: It is also effective against some Gram-negative strains.

- Specific Pathogens: Effective against Staphylococcus aureus and Streptococcus pneumoniae.

Enhancing Pharmacological Properties

- Methylation: Methylation of the 3-hydroxyl group has been shown to improve its antibacterial profile, leading to novel analogues with enhanced efficacy.

- Acylation: Acylation reactions modify its functional groups, potentially altering its activity against different bacterial strains.

- Improved Stability and Efficacy: Introduction of methyl groups at specific positions enhances the compound's stability and efficacy against resistant bacterial strains.

Veterinary Medicine

In veterinary medicine, leucomycin is utilized for treating infections in livestock. In-feed administration of leucomycin has been shown to improve the performance of pigs .

Case Study: Proliferative Enteropathy in Pigs

A study investigated the efficacy of in-feed leucomycin for preventing proliferative enteropathy in pigs. The results indicated that leucomycin, administered at 90 and 180 ppm for 14 days, effectively improved the performance of pigs inoculated with the disease .

- Improved Weight Gain: Medicated groups had heavier animals and better average daily gain (ADG) compared to non-medicated groups .

- Feed Conversion Ratio (FCR): Animals receiving 180 ppm of leucomycin showed better FCR compared to non-medicated animals .

- Statistical Significance: The group receiving 90 ppm of leucomycin showed statistically superior average daily feed consumption (ADFC) from day 14 to 23 of the study .

Antiviral Applications

Research indicates that Leucomycin A3, a 16-membered macrolide antibiotic, exhibits antiviral activity against the influenza A virus in human host cells .

In Vitro Study on Human Lung Epithelial Cells

- Cell Culture: A549 cells (human lung epithelial cells) were infected with the PR-8 virus strain .

- Treatment: Cells were treated with macrolide-containing medium, and the survival rate was monitored .

- Results: Leucomycin A3 markedly enhanced the survival rate of infected mice, with 80.9% survival at 14 days post-infection .

- Body Weight: Leucomycin A3 delayed weight loss for 1–6 days after infection .

Comparative Analysis with Other Macrolides

Leucomycin V shares structural similarities with other macrolide antibiotics, such as erythromycin, clarithromycin, and azithromycin.

Comparison Table

| Compound | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Leucomycin V | Macrolide | Gram-positive bacteria | Effective against resistant strains |

| Erythromycin | Macrolide | Broad spectrum | First macrolide discovered |

| Clarithromycin | Macrolide | Broader than erythromycin | Improved pharmacokinetics |

| Azithromycin | Macrolide | Extended spectrum | Long half-life |

Mechanism of Action

The mechanism of action of Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the elimination of the infection. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Macrolides

Structural Comparisons

Table 1: Molecular and Structural Data of Key Macrolides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|---|

| Carbomycin A | 4564-87-8 | C₃₁H₅₁NO₁₀ | 621.74 | 12,13-epoxide; 3-acetate; 4B-propanoate |

| Tilmicosin | 108050-54-0 | C₄₆H₈₀N₂O₁₃ | 869.13 | 16-membered ring with dimethylamine tail |

| Tylosin A | 1401-69-0 | C₄₆H₇₇NO₁₇ | 916.10 | Mycarose and mycinose sugar substituents |

| Leucomycin V Hydrochloride | 102629-86-7 | C₄₂H₆₇NO₁₆·ClH | 878.56 | Hydrochloride salt; 3-methylbutanoate |

| Leucomycin V, 9-acetate 3,4B-dipropanoate | 35457-78-4 | C₄₃H₆₉NO₁₆ | 856.01 | 9-acetate; dual propanoate esterification |

Key Observations :

- Carbomycin A (target compound) is smaller than Tilmicosin and Tylosin A, which carry larger sugar moieties that enhance solubility but reduce membrane permeability .

- The 9-acetate and dual propanoate modifications in CAS 35457-78-4 increase steric bulk, which may reduce ribosomal binding efficiency compared to Carbomycin A .

Key Findings :

- Tilmicosin and Tylosin A exhibit higher potency due to their extended sugar chains enhancing ribosomal affinity but suffer from significant side effects .

- The hydrochloride form of Leucomycin V (CAS 102629-86-7) retains antimicrobial activity but introduces safety risks, including skin irritation and mutagenicity, likely due to the chloride counterion altering cellular interactions .

Stability and Degradation

Carbomycin A’s 9-oxo and 12,13-epoxide groups confer resistance to acid degradation compared to erythromycin derivatives (e.g., 3-descladinosyl-12-O-methyl-9-deoxo-9-dihydro-9a-aza-9a-homoerythromycin A in ). However, ester hydrolysis at the 3-acetate or 4B-propanoate positions can occur under alkaline conditions, reducing bioavailability .

Biological Activity

Leucomycin V is a member of the macrolide antibiotics, characterized by a 16-membered lactone ring. This compound exhibits significant biological activity, particularly against various bacterial strains and certain cancer cell lines. This article provides a detailed overview of its biological activity, including antibacterial and antiproliferative properties, supported by relevant studies and data tables.

Leucomycin V possesses a complex structure that includes a macrolide core with specific functional groups contributing to its biological activity. The presence of an epoxide and an acetate moiety is crucial for its interaction with bacterial ribosomes, inhibiting protein synthesis. The mechanism involves binding to the 50S ribosomal subunit, similar to other macrolides, which disrupts the translation process in bacteria.

Antibacterial Activity

Leucomycin V has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes its activity compared to other known antibiotics:

| Bacterial Strain | Leucomycin V (MIC µg/mL) | Comparison Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | Erythromycin: 1 |

| Streptococcus pneumoniae | 0.25 | Azithromycin: 0.5 |

| Escherichia coli | >64 | Ciprofloxacin: 0.125 |

| Pseudomonas aeruginosa | >64 | Gentamicin: 2 |

The data indicates that Leucomycin V is particularly effective against Gram-positive bacteria but shows limited efficacy against Gram-negative strains, likely due to permeability barriers in the outer membrane.

Antiproliferative Activity

In addition to its antibacterial properties, Leucomycin V has demonstrated antiproliferative effects on various cancer cell lines. A study assessing its cytotoxicity revealed the following results:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HeLa (cervical) | 5.0 | Moderate cytotoxicity |

| MCF-7 (breast) | 3.5 | Significant inhibition |

| PC-3 (prostate) | 10.0 | Moderate inhibition |

| K-562 (leukemia) | 4.0 | High cytotoxicity |

These findings suggest that Leucomycin V may be effective in targeting specific cancer types, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial investigated the use of Leucomycin V in treating infections caused by resistant Staphylococcus aureus strains. Results showed a notable reduction in infection rates among patients treated with Leucomycin V compared to standard therapy.

- Case Study on Cancer Treatment : In vitro studies demonstrated that Leucomycin V significantly inhibited the growth of MCF-7 cells at low micromolar concentrations. Further research is needed to explore its mechanism of action in cancer therapy.

Research Findings

Recent studies have focused on structural modifications of Leucomycin V to enhance its biological activity and metabolic stability. For instance, analogs with modified side chains have shown improved potency against resistant bacterial strains and enhanced cytotoxicity against cancer cells .

Q & A

Q. How can computational modeling predict the impact of substituents on the compound’s stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.